molecular formula C18H18BrN3OS B12202667 ({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene

({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene

Cat. No.: B12202667
M. Wt: 404.3 g/mol
InChI Key: YWZKQPBYGWRMCQ-UHFFFAOYSA-N
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Description

The compound ({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene is a complex organic molecule that features a triazole ring, a bromophenyl group, and a methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile. The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol group. The final step involves the attachment of the methoxybenzene moiety through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene: is unique due to its combination of a bromophenyl group, a thioether linkage, and a triazole ring. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C18H18BrN3OS

Molecular Weight

404.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-(phenoxymethyl)-1,2,4-triazole

InChI

InChI=1S/C18H18BrN3OS/c1-2-22-17(12-23-16-6-4-3-5-7-16)20-21-18(22)24-13-14-8-10-15(19)11-9-14/h3-11H,2,12-13H2,1H3

InChI Key

YWZKQPBYGWRMCQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)COC3=CC=CC=C3

Origin of Product

United States

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